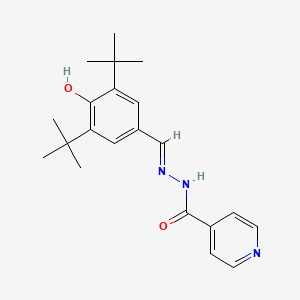
N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)isonicotinohydrazide, commonly known as DHBNH, is a synthetic compound that has been widely used in scientific research. DHBNH is a derivative of isonicotinohydrazide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of DHBNH involves its ability to scavenge free radicals and inhibit the activity of various enzymes. DHBNH has been shown to scavenge superoxide anions, hydroxyl radicals, and singlet oxygen. DHBNH has also been reported to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
DHBNH has been reported to have various biochemical and physiological effects. DHBNH has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. DHBNH has also been reported to reduce inflammation and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
DHBNH has several advantages for lab experiments, including its stability, solubility, and low toxicity. DHBNH is also relatively easy to synthesize and purify. However, DHBNH has some limitations, including its low water solubility and limited bioavailability.
Orientations Futures
DHBNH has several potential future directions for scientific research. DHBNH could be further studied for its antioxidant and anti-inflammatory properties in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. DHBNH could also be modified to improve its water solubility and bioavailability, which could enhance its therapeutic potential. Additionally, DHBNH could be further investigated for its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
DHBNH can be synthesized through various methods, including the condensation of isonicotinic acid hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of isonicotinic acid hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized DHBNH can be purified through recrystallization.
Applications De Recherche Scientifique
DHBNH has been widely used in scientific research due to its antioxidant and anti-inflammatory properties. DHBNH has been reported to protect against oxidative stress-induced cell damage and reduce inflammation in various cell types. DHBNH has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase.
Propriétés
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-20(2,3)16-11-14(12-17(18(16)25)21(4,5)6)13-23-24-19(26)15-7-9-22-10-8-15/h7-13,25H,1-6H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQOTFIDQZDFN-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)

![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)
![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)
